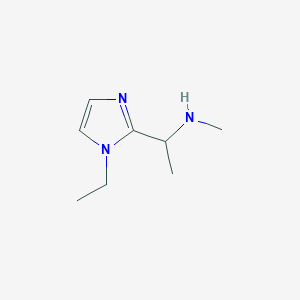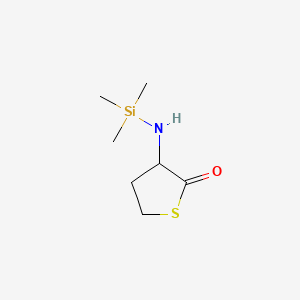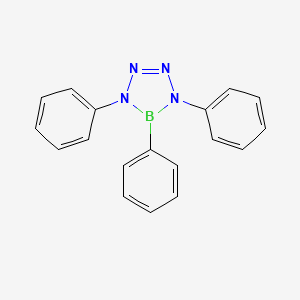![molecular formula C12H20ClN B13955577 7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane is a spirocyclic compound that features a unique structural motif. The spiro[4.4]nonane skeleton is a key structural element in many biologically active molecules and has garnered significant interest in the fields of organic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chloromethyl cyclopropane derivative with an azaspiro compound can yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane
- 3,9-Diazabicyclo[4.2.1]nonane-containing scaffold
Uniqueness
7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a chloromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H20ClN |
|---|---|
Molekulargewicht |
213.75 g/mol |
IUPAC-Name |
8-(chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C12H20ClN/c13-8-10-3-4-12(7-10)5-6-14(9-12)11-1-2-11/h10-11H,1-9H2 |
InChI-Schlüssel |
FIJYXNBDWMIIIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(C2)CCC(C3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


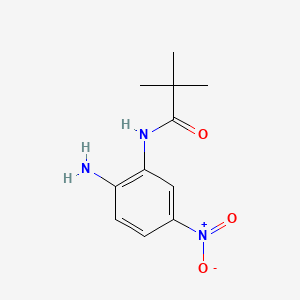
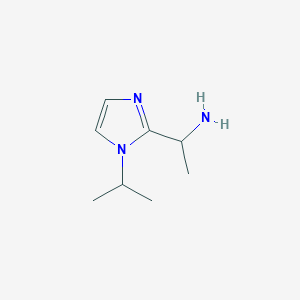
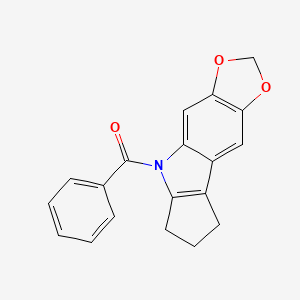
![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)


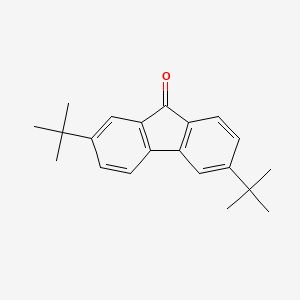
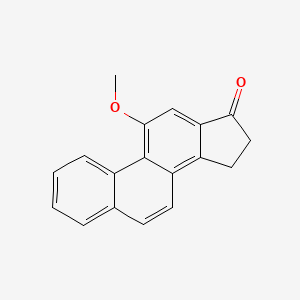
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)

